molecular formula C13H12N4O3S B3008280 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 853751-96-9

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Cat. No.: B3008280
CAS No.: 853751-96-9
M. Wt: 304.32
InChI Key: URKAIMCAZNDYLE-UHFFFAOYSA-N
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Description

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8-15-16-12(21-8)14-11(18)6-7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKAIMCAZNDYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on existing literature.

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 276.36 g/mol
  • IUPAC Name : 2-[benzyl(methyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organisms
Thiadiazole derivativesAntibacterialGram-positive and Gram-negative bacteria
Benzoxazole derivativesAntifungalVarious fungal species

2. Anticancer Activity

The compound's structure suggests potential anticancer activity. Studies have demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds with the 1,3,4-thiadiazole nucleus have been tested against human breast adenocarcinoma cells (MCF-7) and showed promising results in inhibiting cell growth .

3. Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory effects. Research has indicated that these compounds can reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Properties

In a controlled study involving MCF-7 cells, several thiadiazole derivatives were tested for cytotoxicity using the MTT assay. The findings revealed that specific compounds significantly reduced cell viability, indicating their potential as anticancer agents .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Synthesis : Various synthetic routes have been explored to optimize yield and purity of the compound.
  • Biological Testing : In vitro assays have confirmed its antimicrobial and anticancer properties.
  • Mechanism of Action : Preliminary studies suggest that the mechanism may involve interference with DNA replication in bacteria and apoptosis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The 1,3,4-thiadiazole scaffold, which is a part of the compound's structure, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with the thiadiazole moiety have shown promising results in inhibiting the growth of melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7) cells .

A study demonstrated that several synthesized derivatives displayed comparable GI50 values to standard chemotherapeutics like Adriamycin, indicating their potential as effective anticancer agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiadiazole ring enhance cytotoxicity, suggesting avenues for further drug development.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives containing the 1,3,4-thiadiazole and benzoxazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study found that certain derivatives showed high activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Agricultural Applications

2.1 Pesticidal Properties

Compounds derived from the thiadiazole structure have been assessed for their pesticidal activities. A notable study focused on the nematicidal properties of similar thiadiazole derivatives against plant-parasitic nematodes such as Ditylenchus myceliophagus and Caenorhabditis elegans. The results indicated effective nematicidal activity at specific concentrations . This suggests potential applications in agricultural pest management.

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored in creating polymers and other materials with enhanced thermal stability and mechanical properties . The incorporation of thiadiazole into polymer matrices can improve their resistance to degradation and enhance their functional characteristics.

Data Summary Table

Application AreaActivity TypeKey Findings
Medicinal ChemistryAnticancerSignificant cytotoxicity against SK-MEL-2, HL-60, HeLa, MCF-7 cell lines
AntimicrobialHigh activity against Staphylococcus aureus and E. coli
AgriculturalPesticidalEffective nematicidal activity against Ditylenchus myceliophagus
Material ScienceFunctional MaterialsEnhanced thermal stability in polymer applications

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